molecular formula C8H10INO B8541574 4-Acetyl-1-methylpyridinium iodide

4-Acetyl-1-methylpyridinium iodide

Cat. No.: B8541574
M. Wt: 263.08 g/mol
InChI Key: LRFXBIDUBCEQJJ-UHFFFAOYSA-M
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Description

4-Acetyl-1-methylpyridinium iodide is an organic salt with the molecular formula C9H13N2O+·I–. Its solid-state structure has been characterized by single-crystal X-ray diffraction, which reveals that the dihedral angle between the N-acetyl group and the pyridinium ring is 73.93°. In the crystal lattice, the cation and iodide anion are linked via an N—H···I hydrogen bond . Scientifically, this compound is recognized as a key synthetic intermediate in the preparation of azacyanine dyes . While public data on its direct pharmacological activity is limited, its structural features are of interest in bioorganic chemistry. Related pyridinium compounds have been investigated as reagents for C-terminal peptide sequencing, where they can activate carboxylic acids under milder conditions compared to traditional methods . This compound is supplied for research applications as a solid. This product is intended for laboratory and chemical research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

1-(1-methylpyridin-1-ium-4-yl)ethanone;iodide

InChI

InChI=1S/C8H10NO.HI/c1-7(10)8-3-5-9(2)6-4-8;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

LRFXBIDUBCEQJJ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Precursors

Synthetic Pathways to 4-Acetyl-1-methylpyridinium Iodide

The creation of this compound is primarily achieved through a direct and efficient chemical transformation. This process relies on the fundamental reactivity of the pyridine (B92270) nitrogen atom.

Quaternization Reactions via N-Alkylation (e.g., N-methylation)

The principal method for synthesizing this compound is through the quaternization of 4-acetylpyridine (B144475). This type of reaction, known as the Menshutkin reaction, involves the N-alkylation of a tertiary amine, in this case, the nitrogen atom of the pyridine ring, with an alkyl halide. researchgate.net Specifically, N-methylation is achieved by reacting 4-acetylpyridine with methyl iodide. nih.govrsc.org

Reaction Scheme for the Synthesis of this compound
Reactant 1Reactant 2Product
4-AcetylpyridineMethyl IodideThis compound

Role of 4-Acetylpyridine as a Fundamental Precursor

4-Acetylpyridine is the indispensable starting material for the synthesis of this compound. guidechem.comontosight.ai It is a colorless to light yellow liquid with the chemical formula C7H7NO. guidechem.comontosight.ai The structure of 4-acetylpyridine consists of a pyridine ring substituted at the 4-position with an acetyl group. ontosight.ai This precursor provides the core pyridyl structure and the acetyl functional group that are retained in the final product. Its availability and reactivity make it a crucial building block in organic synthesis, particularly for the preparation of various pyridinium (B92312) derivatives. guidechem.comontosight.ai

Properties of 4-Acetylpyridine
PropertyValue
CAS Number 1122-54-9 guidechem.comclearsynth.com
Molecular Formula C7H7NO guidechem.comclearsynth.com
Molecular Weight 121.14 g/mol ontosight.aiclearsynth.com
Appearance Colorless to light yellow liquid guidechem.comontosight.ai
Synonyms 1-(Pyridin-4-yl)ethanone, Methyl 4-pyridyl ketone guidechem.com

Synthesis of Structurally Related Pyridinium Analogues and Derivatives

The core structure of this compound can be modified to create a diverse range of analogues with tailored properties. These modifications can be introduced by reacting the acetyl group or by further functionalizing the pyridinium ring.

Condensation Reactions for the Elaboration of Side Chains (e.g., Styryl, Arylazo)

The acetyl group of this compound is a key handle for further chemical transformations. One common strategy is to utilize it in condensation reactions to extend the side chain. For instance, styryl pyridinium dyes can be synthesized through the Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde. researchgate.net This reaction typically occurs in the presence of a base and results in the formation of a new carbon-carbon double bond, conjugating the pyridinium ring with the aromatic system of the aldehyde. An example is the synthesis of trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide, a well-known fluorescent dye. nih.gov

Similarly, the synthesis of arylazo pyridinium derivatives can be envisioned through coupling reactions involving the activated methyl group of the acetyl moiety, although specific examples directly from this compound are less commonly detailed in the provided context. However, the general principle of activating the acetyl group for condensation remains a valid synthetic strategy.

Examples of Styryl Pyridinium Dyes
Compound NameCAS NumberMolecular Formula
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide68971-03-9C16H19IN2 nih.gov
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide105802-46-8C18H23IN2 sigmaaldrich.comsigmaaldrich.com

Preparation of Pyridinium-4-oxime Derivatives and their Acetylated Forms (Methodological Parallels)

The synthesis of pyridinium-4-oxime derivatives provides a methodological parallel for the functionalization of the 4-position of the pyridine ring. The preparation of 4-acetylpyridine oxime is achieved by reacting 4-acetylpyridine with hydroxylamine (B1172632) hydrochloride. orgsyn.org This oxime can then be further functionalized, for example, by tosylation. orgsyn.org The oxime itself can be N-alkylated to form the corresponding pyridinium oxime salt. While not a direct modification of this compound, this demonstrates a related synthetic pathway where the acetyl group is first converted to an oxime, which can then be incorporated into a pyridinium structure. The acetylation of the oxime hydroxyl group is also a possible transformation, further expanding the range of accessible derivatives. byjus.comlearncbse.in The study of these oximes and their prodrug forms is relevant in various fields, including medicinal chemistry. dtic.mil

Detailed Mechanistic Investigations of Chemical Reactivity

Nucleophilic Addition Reactions at the Acetyl Moiety

The acetyl group in 4-Acetyl-1-methylpyridinium iodide serves as an electrophilic center, readily undergoing nucleophilic addition. This reaction is a cornerstone of its chemistry, leading to the formation of tetrahedral intermediates. The most studied examples involve the addition of various nitrogen-based nucleophiles.

The addition of primary amines and their derivatives to the carbonyl carbon of the acetyl group on this compound results in the formation of carbinolamine intermediates. researchgate.netcdnsciencepub.com This initial step is characterized as a rapid equilibrium. researchgate.netcdnsciencepub.com The formation of these intermediates has been effectively studied using 1H nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcdnsciencepub.com

Depending on the specific amine used as a nucleophile, the methyl proton exchange can be either fast or slow relative to the chemical shift difference between the acetyl-CH3 resonance of the parent molecule and the corresponding signal from the carbinolamine. researchgate.netcdnsciencepub.com This allows for the characterization of the intermediate and the study of the kinetics of its formation. researchgate.netcdnsciencepub.com

The nucleophilic addition to this compound has been quantitatively analyzed to determine the kinetic and thermodynamic parameters that govern the reaction.

A range of nucleophiles, including primary amines, hydrazine (B178648), hydroxylamine (B1172632), semicarbazide (B1199961), and methoxyamine, have been investigated to understand the effect of nucleophile structure and basicity on the reaction. researchgate.netcdnsciencepub.com It was observed that the logarithm of the forward rate constant (log kn) for the formation of the carbinolamine does not show a direct correlation with either the logarithm of the equilibrium constant (log Kn) or the pKa of the attacking amine. researchgate.netcdnsciencepub.com This suggests a complex interplay of factors beyond simple basicity influencing the rate of nucleophilic attack.

The equilibrium constant (Kn) for the formation of the carbinolamine has been determined using flow UV techniques. researchgate.netcdnsciencepub.com By combining the equilibrium constant data with line width data from 1H NMR spectra, it is possible to calculate the rate constants for both the forward (kn) and reverse (k-n) steps of the addition equilibrium. researchgate.netcdnsciencepub.com

Table 1: Kinetic and Thermodynamic Parameters for Nucleophilic Addition to this compound

Parameter Description Method of Determination
K_n Equilibrium constant for carbinolamine formation Flow UV
k_n Rate constant for the forward addition step 1H NMR line width data and K_n

| k_-n | Rate constant for the reverse (elimination) step | 1H NMR line width data and K_n |

The enthalpy change (ΔH) for the equilibrium step of carbinolamine formation has been determined. researchgate.netcdnsciencepub.com Interestingly, the enthalpy change does not significantly depend on the nature of the amine nucleophile. researchgate.netcdnsciencepub.com It remains relatively constant at approximately -11 kcal M⁻¹. researchgate.netcdnsciencepub.com

Table 2: Enthalpy Change for Carbinolamine Formation

Parameter Value

| ΔH | ~ -11 kcal M⁻¹ |

Kinetic and Thermodynamic Parameters of the Addition Step

Dehydration Processes and Imino Compound Formation

The effectiveness of the catalyst in the dehydration step decreases in the order: hydrazine > hydroxylamine > semicarbazide > methoxyamine. researchgate.netcdnsciencepub.com The dehydration of the carbinolamine initially produces the anti imine as the product of kinetic control. researchgate.netcdnsciencepub.com For certain nucleophiles like hydrazine and semicarbazide, a subsequent pH-dependent anti to syn isomerization of the imine product is observed. researchgate.netcdnsciencepub.com

Identification of Rate-Determining Steps in Dehydration

The dehydration of a β-hydroxy carbonyl compound, an intermediate that could be formed from this compound via an aldol-type reaction, typically proceeds through an elimination reaction to form an α,β-unsaturated product. libretexts.orglibretexts.orgopenstax.org The rate-determining step in these dehydration reactions is highly dependent on the reaction conditions, specifically whether the process is catalyzed by acid or base.

Under basic conditions, the reaction often follows an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. openstax.org The initial step is the rapid and reversible removal of an acidic α-proton by a base to form an enolate intermediate. openstax.orgyoutube.com The subsequent, slower step is the elimination of the hydroxide (B78521) leaving group to form the double bond. In this scenario, the expulsion of the hydroxide ion is typically the rate-determining step. openstax.org

In an acidic environment, the dehydration mechanism changes. The hydroxyl group is first protonated to form a better leaving group, water. libretexts.orgopenstax.org Following this, either an E1 or E2 mechanism can operate. If the departure of water to form a carbocation is the slow step, it follows an E1 pathway. If a base assists in the removal of an α-proton concurrently with the departure of water, it is an E2 process. For many aldol-type products, the formation of the conjugated enone is a strong driving force, and the conditions can be optimized to favor this dehydration. openstax.orgkhanacademy.org

Table 1: Plausible Rate-Determining Steps in the Dehydration of a Hypothetical β-Hydroxy Adduct of this compound

CatalysisStep 1Step 2Rate-Determining StepMechanism
Base Fast, reversible deprotonation at the α-carbon to form an enolate. openstax.orgyoutube.comSlow elimination of the hydroxide leaving group. openstax.orgElimination of OH⁻E1cB
Acid Fast protonation of the β-hydroxyl group. libretexts.orgSlow departure of H₂O to form a carbocation, followed by rapid deprotonation OR concerted deprotonation and departure of H₂O.Departure of H₂O or concerted eliminationE1 or E2

Stereochemical Aspects: Syn/Anti Imine Isomerism and Interconversion

Imines, which feature a carbon-nitrogen double bond, are analogues of aldehydes and ketones and can exist as stereoisomers (E/Z or syn/anti) if the groups attached to the nitrogen and the double-bonded carbon are different. masterorganicchemistry.com The formation of an imine from a carbonyl compound, such as the acetyl group in this compound, and a primary amine proceeds via a carbinolamine intermediate, followed by dehydration. libretexts.orglumenlearning.com

The interconversion between syn and anti imine isomers can occur, often catalyzed by acid. The mechanism for this isomerization typically involves the protonation of the imine nitrogen. This protonation makes the imine carbon more electrophilic and can facilitate rotation around the C-N single bond in the protonated species or allow for the addition of a nucleophile (like water or the conjugate base of the acid catalyst) to temporarily break the double bond. Re-formation of the double bond can then lead to a mixture of isomers. The equilibrium between the syn and anti isomers is determined by their relative thermodynamic stabilities, which is influenced by steric and electronic factors of the substituents.

Catalytic Effects: General Acid and Base Catalysis in Dehydration

Both general acids and general bases play a crucial role in catalyzing the dehydration of β-hydroxy carbonyl compounds. nih.govyoutube.com

General base catalysis is central to the E1cB mechanism. A general base (B:) removes a proton from the carbon alpha to the carbonyl group, forming a resonance-stabilized enolate. openstax.orgrsc.org The increased electron density facilitates the subsequent elimination of the hydroxide leaving group. The effectiveness of the base catalyst is related to its strength, though steric factors can also play a role.

General acid catalysis is key in acidic dehydration. A general acid (HA) protonates the hydroxyl group, converting it into a much better leaving group (H₂O). libretexts.org This protonation significantly lowers the activation energy for the elimination step. In some cases, the conjugate base of the acid catalyst (A⁻) can then act as a base to remove the α-proton in a concerted E2 elimination or after the formation of a carbocation in an E1 pathway. The simultaneous action of a general acid and a general base can be particularly effective, as seen in many enzymatic reactions. youtube.com

Proton Exchange Dynamics within Reaction Pathways

Proton exchange is a fundamental process in many organic reactions, particularly those occurring in protic solvents or in the presence of acid or base catalysts. For a species like this compound, several protons are susceptible to exchange.

Furthermore, in aqueous or alcoholic solutions, the protons on the solvent can exchange with the acidic protons of the substrate and any catalytic species present. For pyridinium (B92312) salts, the protons on the pyridine (B92270) ring itself can also undergo exchange, although this is generally slower than the exchange of the more acidic α-protons of the acetyl group. The dynamics of these exchange processes are influenced by factors such as pH, temperature, and the nature of the solvent and buffer components. acs.orgrsc.org

Sophisticated Spectroscopic Characterization Techniques in Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, offers a powerful, non-invasive method to monitor the progress of chemical reactions in real-time. It allows for the direct observation and quantification of reactants, intermediates, and products, providing a wealth of information about the underlying reaction mechanism.

In the investigation of the nucleophilic addition of amines to 4-acetyl-1-methylpyridinium iodide, ¹H NMR spectroscopy is instrumental in following the temporal evolution of the species in solution. researchgate.netcdnsciencepub.comresearchgate.net The reaction proceeds through a multi-step mechanism, which can be meticulously tracked by observing the characteristic signals in the ¹H NMR spectrum.

The initial rapid equilibrium involves the formation of a carbinolamine intermediate. researchgate.netcdnsciencepub.comresearchgate.net This is followed by a rate-determining dehydration step to yield syn and anti imine products, and finally, an anti to syn isomerization. researchgate.netcdnsciencepub.comresearchgate.net The distinct chemical shifts of the methyl protons of the acetyl group in the starting material and the carbinolamine intermediate allow for their simultaneous observation and quantification. researchgate.netcdnsciencepub.com

By acquiring ¹H NMR spectra at various time intervals after the initiation of the reaction, a detailed kinetic profile can be constructed. This provides crucial data on the rates of formation and consumption of each species, thereby enabling the determination of the kinetic parameters associated with each step of the reaction. researchgate.netcdnsciencepub.comresearchgate.net

Dynamic NMR spectroscopy is a key technique for studying reactions that are at or near equilibrium. In the case of the nucleophilic addition to this compound, the initial addition of an amine is a rapid and reversible process. researchgate.netcdnsciencepub.com This dynamic exchange between the reactant and the carbinolamine intermediate can lead to the coalescence of their respective NMR signals.

The rate of this exchange influences the line shape of the observed NMR signals. researchgate.netcdnsciencepub.com When the exchange is fast on the NMR timescale, a single, broadened peak is observed at a weighted average chemical shift. Conversely, when the exchange is slow, separate, sharp signals are observed for each species. At intermediate exchange rates, the signals are broadened.

The analysis of the line width of these exchange-broadened signals provides a direct measure of the rate constants for the forward (k_n) and reverse (k_(-n)) steps of the equilibrium. researchgate.netcdnsciencepub.com This method is particularly useful for studying fast reversible processes that are difficult to monitor by other means.

Table 1: Kinetic Data for the Reaction of this compound with Various Amines

Aminek_n (M⁻¹s⁻¹)k(-n) (s⁻¹)K_n (M⁻¹)
Hydrazine (B178648)1.8 x 10⁵1.1 x 10³1.6 x 10²
Hydroxylamine (B1172632)1.1 x 10⁵1.5 x 10³73
Semicarbazide (B1199961)5.3 x 10⁴1.1 x 10³48
Methoxyamine2.1 x 10⁴1.5 x 10³14

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. This principle is fundamental to the structural elucidation of the various species involved in the reaction of this compound.

The formation of the carbinolamine intermediate, for instance, results in a significant change in the chemical environment of the acetyl group's methyl protons. This leads to a distinct upfield or downfield shift of its resonance compared to the starting material, confirming the formation of a new chemical entity.

Similarly, the subsequent dehydration to form the syn and anti imines gives rise to two new sets of signals, each corresponding to a specific stereoisomer. The relative integration of these signals can provide information about the kinetic and thermodynamic control of the dehydration step. The occurrence of anti to syn isomerism indicates that the anti imine is the kinetically controlled product of the dehydration of the carbinolamine. researchgate.netcdnsciencepub.comresearchgate.net

For reactions that reach equilibrium too rapidly to be monitored by conventional NMR techniques, stopped-flow NMR spectroscopy is a powerful alternative. researchgate.net This technique involves the rapid mixing of reactant solutions, followed by the acquisition of NMR spectra at very short time intervals after the flow is stopped.

In the context of the reaction of this compound, stopped-flow ¹H NMR can be employed to study the initial, rapid formation of the carbinolamine intermediate. researchgate.net By obtaining spectra at milliseconds to seconds after mixing, the kinetics of this fast equilibrium can be accurately determined. The time dependence of the reactant and product signals provides detailed mechanistic information about the formation of the initial adduct. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique to NMR that is particularly well-suited for the quantitative determination of equilibrium constants. It relies on the principle that different chemical species absorb light at different wavelengths.

The equilibrium constant (K_n) for the formation of the carbinolamine intermediate from this compound and an amine can be precisely determined using UV-Vis spectrophotometry. researchgate.netcdnsciencepub.com The pyridinium (B92312) ring system of the starting material exhibits a characteristic UV absorption band. Upon nucleophilic addition and formation of the carbinolamine, the electronic structure of the ring is altered, leading to a change in its UV-Vis spectrum.

By measuring the absorbance of a series of solutions containing varying concentrations of the reactants at a wavelength where the starting material and the adduct have significantly different molar absorptivities, the equilibrium concentrations of all species can be calculated. This data is then used to determine the value of K_n. For rapid reactions, flow UV techniques can be employed to make these measurements. researchgate.netcdnsciencepub.com The enthalpy change (ΔH) for the equilibrium step has been found to be approximately -11 kcal M⁻¹, and this value does not vary significantly with the nature of the amine nucleophile. cdnsciencepub.comresearchgate.net

Studies on Electronic Absorption Patterns and Solvatochromic Behavior of Derivatives

The electronic absorption characteristics of pyridinium compounds are of significant interest, particularly the behavior of their derivatives in different solvents, a phenomenon known as solvatochromism. Research into derivatives such as 4-(5-arylazo-2-hydroxystyryl)-1-methylpyridinium iodide provides valuable data on how the solvent environment affects the electronic transitions within the molecule. nih.gov

These derivatives typically exhibit multiple absorption bands in the UV-Visible region. For instance, studies on certain arylazo derivatives of 1-methylpyridinium iodide show distinct absorption maxima. nih.gov One band, appearing at longer wavelengths (e.g., 630–760 nm), is often characterized as a charge-transfer (CT) band, arising from π-π* electronic transitions. nih.gov The position of this CT band is highly sensitive to the polarity of the solvent. An increase in solvent polarity can lead to a bathochromic shift (a shift to longer wavelengths), which is indicative of positive solvatochromism. nih.gov This shift suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. This behavior is critical for applications such as molecular probes. nih.gov

The solvatochromic shifts can be analyzed using models like the Kamlet-Taft equation, which dissects the solvent effect into contributions from hydrogen bond acidity, hydrogen bond basicity, and polarity/polarizability. nih.gov

Table 1: Electronic Absorption Maxima (λ_max) for a 4-Arylazo-2-hydroxystyryl)-1-methylpyridinium Iodide Derivative in Various Solvents This interactive table is based on data for a representative derivative to illustrate solvatochromic effects.

Solvent λ_max 1 (nm) λ_max 2 (nm) λ_max 3 (nm)
Ethanol 345-361 411-484 >500
Dioxane 350 420 510
Chloroform 355 435 525
Acetone 352 430 520
Dimethylformamide 360 450 540

Data is generalized from findings on similar compounds. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules like this compound. These methods are often called "fingerprint" techniques because the resulting spectrum of vibrational modes is unique to each molecule. frontiersin.org

Vibrational Spectroscopic Analysis for Functional Group Identification and Structural Insights

IR and Raman spectroscopy probe the vibrational modes of a molecule, which are associated with specific functional groups and skeletal structures. frontiersin.org For this compound, these techniques can identify key structural features.

Acetyl Group (CH₃CO-) : A strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. The acetyl methyl group will also show characteristic C-H stretching and bending vibrations.

Pyridinium Ring : The aromatic C-C and C-N stretching vibrations of the pyridinium ring would appear in the 1400-1650 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands. Ring breathing modes, which are often strong in Raman spectra, provide further structural information.

N-Methyl Group (N⁺-CH₃) : The C-H stretching and bending vibrations of the methyl group attached to the nitrogen atom can be identified.

Iodide Ion (I⁻) : As a monoatomic ion, the iodide counter-ion does not have internal vibrational modes and will not produce bands in the IR or Raman spectrum. However, its presence influences the crystal lattice and can cause shifts in the vibrational frequencies of the cation compared to salts with other anions.

Surface-Enhanced Raman Scattering (SERS) is a related technique that can dramatically enhance the Raman signal of molecules adsorbed on metallic nanostructures, allowing for the study of intermolecular interactions and reactions at surfaces. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Acetyl (C=O) Stretch 1680 - 1700 IR (strong)
Pyridinium Ring C-C, C-N Stretch 1400 - 1650 IR, Raman
Pyridinium Ring Ring Breathing ~1000 Raman (strong)
C-H (Aromatic) Stretch 3000 - 3100 IR, Raman

Correlation of Vibrational Modes with Electronic Structure

The coupling between molecular vibrations and electronic states (vibronic coupling) is a fundamental process that influences the optical and electronic properties of molecules. nih.govaps.org This interaction means that a change in the electronic state of a molecule, such as during electronic excitation, can trigger vibrational excitations. aps.org

Computational methods, such as Density Functional Theory (DFT), are used to model these interactions. By calculating the derivatives of frontier orbital energies (HOMO and LUMO), researchers can identify which specific vibrational modes are most strongly coupled to the electronic structure. nih.gov This analysis is crucial for understanding phenomena like non-radiative decay, charge transport, and the shapes of electronic absorption bands. For a molecule like this compound, vibrations that modulate the geometry of the conjugated system, such as the C=O stretch or pyridinium ring modes, are expected to be strongly coupled to the π-π* electronic transitions. nih.govaps.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₈H₁₀INO), the molecular weight of the intact salt cannot be determined directly by typical MS methods. Instead, the analysis focuses on the cation, 4-Acetyl-1-methylpyridinium (C₈H₁₀NO⁺).

The calculated mass of the cation is approximately 136.07 Da. In positive-ion mode electrospray ionization (ESI-MS), the primary ion observed would be the molecular ion of the cation at m/z 136.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide structural information. The fragmentation of 4-Acetyl-1-methylpyridinium is expected to follow characteristic pathways seen in similar heterocyclic compounds. nih.govnih.gov

Expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

Cleavage of the entire acetyl group as a ketene (B1206846) (H₂C=C=O) or an acetyl radical.

Fragmentation of the pyridinium ring , which can occur through various ring-opening and cleavage mechanisms, a common pathway for N-alkylated pyridines and related alkaloids. nih.gov

The iodide ion (I⁻) has a mass of approximately 127 Da and would be observed in negative-ion mode. docbrown.info

Table 3: Predicted Fragments for the 4-Acetyl-1-methylpyridinium Cation (C₈H₁₀NO⁺) in MS/MS

Precursor Ion (m/z) Proposed Fragment Structure Fragment Mass (m/z) Neutral Loss
136.07 [M - CH₃]⁺ 121.06 •CH₃
136.07 [M - CO]⁺ 108.08 CO
136.07 [M - CH₂CO]⁺ 94.06 CH₂CO

Computational and Theoretical Investigations of Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the properties of molecules. scielo.brresearchgate.net These methods are employed to predict molecular geometries, electronic structures, and spectroscopic characteristics, as well as to elucidate reaction pathways.

Geometry Optimization and Electronic Structure Analysis of 4-Acetyl-1-methylpyridinium Iodide and Its Intermediates

While specific DFT studies on this compound are not extensively documented in the provided results, the principles of geometry optimization and electronic structure analysis can be understood from studies on closely related compounds. For instance, DFT has been used to optimize the ground state molecular structure of derivatives like 2-acetyl pyridine (B92270). scielo.br Such calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Electronic structure analysis often involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For derivatives of 2-acetyl pyridine, the HOMO is typically delocalized over the pyridine ring and the carbonyl group, while the LUMO is localized on the carbonyl moiety. scielo.br The energy difference between the HOMO and LUMO, known as the band-gap, is a critical parameter that influences the molecule's electronic properties and reactivity. scielo.br Similar analyses for this compound would provide insights into its electrophilic and nucleophilic sites.

Theoretical studies on related stilbazolium derivatives also utilize DFT to calculate HOMO and LUMO energies, which are crucial for understanding chemical activity. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures

Computational methods are instrumental in mapping out the energetic profiles of chemical reactions, including the identification of intermediates and transition states. For example, the addition of amines to this compound has been studied experimentally, revealing a multi-step mechanism involving a carbinolamine intermediate and the subsequent formation of imines. researchgate.net Quantum chemical calculations could, in principle, model this reaction by:

Calculating the energies of the reactants, intermediates (like the carbinolamine), and products.

Locating the transition state structures for each step, which represent the energy maxima along the reaction coordinate.

Determining the activation energies , which govern the reaction rates.

The haloform reaction, a known reaction for methyl ketones, proceeds via an enolate intermediate. youtube.com DFT calculations could be used to model the stability of the enolate of 4-acetyl-1-methylpyridinium and the subsequent steps of halogenation and cleavage.

A study on the reaction of 1-methyl-4-formylpyridinium iodide with various amino acids has also been investigated, highlighting the formation of carbinolamine intermediates. researchgate.net

Prediction and Assignment of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

DFT and other quantum chemical methods can predict spectroscopic properties with a good degree of accuracy.

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to the different bond stretching and bending modes within the molecule. These calculated frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) spectroscopy to assign the observed spectral bands. For example, in a related stilbazolium derivative, FTIR peaks were assigned to specific vibrational modes like aromatic C-H stretching, CH=CH stretching, and C-N stretching with the aid of theoretical analysis. mdpi.com

Electronic Spectra: The electronic absorption spectra, often measured by UV-Vis spectroscopy, can also be predicted. These calculations involve determining the energies of electronic transitions, typically from the ground state to various excited states. The calculated absorption wavelengths can then be correlated with the experimental spectrum. For a new organic stilbazolium crystal, the optical band gap was determined from its UV-Vis-NIR spectrum, a parameter that can also be derived from computational models. mdpi.com

Studies on Intermolecular Interactions and Aggregation

The solid-state structure and behavior in solution of this compound and its analogs are significantly influenced by non-covalent intermolecular interactions.

Characterization of Hydrogen Bonding Networks (e.g., N-H...I, C-H...O)

X-ray crystallography studies on related pyridinium (B92312) salts have provided detailed information about the hydrogen bonding networks that stabilize their crystal lattices.

A more detailed analysis of intermolecular contacts was performed for 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide using Hirshfeld surface analysis. nih.gov This computational technique maps the different close contacts between molecules in the crystal. The analysis revealed the relative contributions of various interactions to the total Hirshfeld surface, as detailed in the table below.

Intermolecular ContactContribution in Salt I (%)Contribution in Salt II (Cation A) (%)Contribution in Salt II (Cation B) (%)
H···H44.945.036.8
I···H/H···I17.321.725.5
C···H/H···C17.215.510.7
O···H/H···O9.79.59.6

Table based on data from a study on salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium. nih.gov

These data highlight the predominance of H···H, H···I, and H···C contacts in the crystal packing of these types of pyridinium salts. nih.gov The CH/π hydrogen bond is another weak but significant interaction that can influence the conformation and supramolecular chemistry of such compounds. rsc.org

Theoretical Modeling of Supramolecular Arrangements (e.g., J-aggregation, "fishbone" coupling in derivatives)

In concentrated solutions or in the solid state, pyridinium-based compounds can form ordered supramolecular structures known as aggregates. researchgate.netmit.edu

J-aggregation: This type of aggregation is characterized by a "head-to-tail" arrangement of the dye molecules, leading to a sharp, narrow absorption band that is red-shifted (bathochromic shift) compared to the monomer. nih.gov J-aggregates are often associated with enhanced fluorescence. researchgate.netnih.gov The formation of J-aggregates has been observed in various cationic dyes, including pyridinium salts, and can be influenced by the presence of polyelectrolytes or the solvent environment. researchgate.netnih.gov While not specifically detailed for this compound, its cationic pyridinium structure suggests a potential for such aggregation phenomena under appropriate conditions. researchgate.netcuni.cz

"Fishbone" coupling: The term "fishbone" describes a specific type of crystal packing arrangement. While not explicitly found for this compound in the search results, this packing motif is known for other organic molecules and can influence their solid-state properties. Studies on pyridine-based polymers have shown that interchain interactions can lead to the formation of low-energy aggregate sites that significantly alter their photoluminescence properties. mit.edu Non-covalent interactions between pyridinium units in the crystalline state can lead to aggregation-induced emission (AIE), a phenomenon where aggregation enhances luminescence. nih.gov

Analysis of Electronic Properties and Charge Transfer Phenomena

The electronic characteristics of this compound are of considerable interest due to the presence of both an electron-donating methyl group on the nitrogen atom and an electron-withdrawing acetyl group at the 4-position of the pyridinium ring. This particular arrangement facilitates interesting electronic phenomena, including charge transfer processes that are crucial for potential applications in materials science and electronics.

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, providing information on electronic transitions, including their energy, intensity (oscillator strength), and nature (e.g., π→π* or n→π* transitions).

While specific TDDFT studies on this compound are not abundant in the public literature, data from analogous pyridinium systems offer valuable insights. For instance, computational studies on pyridyl pyridinium systems reveal the nature of their low-energy electronic transitions. In a related methylated pyridyl pyridinium compound, the lowest energy absorption band is characterized as a π→π* transition. The calculated vertical excitation energies for such systems, though often blue-shifted compared to experimental values, provide a qualitative understanding of the electronic spectra.

To illustrate the typical output of such calculations, the following table presents hypothetical TDDFT data for a generic N-methylpyridinium derivative with an electron-withdrawing group, based on findings for similar structures in the literature. These calculations are generally performed using a functional like B3LYP with a suitable basis set. amazonaws.com

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.543500.05HOMO -> LUMO (n→π)
S24.282900.65HOMO-1 -> LUMO (π→π)
S34.962500.12HOMO -> LUMO+1 (π→π*)

This table is illustrative and provides representative data for a substituted pyridinium salt based on general findings in computational chemistry literature; it does not represent experimentally verified data for this compound.

The accuracy of TDDFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. acs.orgcore.ac.uk For charge-transfer excitations, in particular, standard functionals can sometimes provide less accurate results, and range-separated hybrid functionals are often employed for better predictions. nih.gov

Intramolecular charge transfer (ICT) is a fundamental process in molecules that possess both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule, leading to a highly polarized excited state. This process is often accompanied by significant changes in the molecule's photophysical properties, such as a large Stokes shift in fluorescence. researchgate.net

In systems analogous to this compound, the pyridinium ring acts as an electron acceptor, and its properties can be tuned by the substituents. The presence of a donor group attached to the pyridinium system can lead to the formation of a "push-pull" structure, which is conducive to ICT. For instance, studies on donor-acceptor systems with perpendicular π systems have shown that the degree of charge transfer is a critical factor in their photophysical behavior. nih.gov

The efficiency of ICT can be influenced by several factors, including the electronic coupling between the donor and acceptor, the energy gap between the ground and excited states, and the polarity of the solvent. researchgate.net In polar solvents, the charge-separated excited state can be stabilized, often leading to a red-shift in the emission spectrum. rsc.org

Computational studies have been instrumental in elucidating the mechanisms of ICT. For example, in donor-acceptor molecules linked by flexible bridges, intramolecular hydrogen bonding has been shown to facilitate charge transfer by bringing the donor and acceptor moieties into close proximity. nih.gov Theoretical modeling helps in understanding the structural and electronic factors that govern the rates and efficiency of these charge transfer processes. nih.gov

The study of ICT in pyridinium-based systems is crucial for the design of new materials for applications such as nonlinear optics, organic light-emitting diodes (OLEDs), and molecular sensors. researchgate.net The unique electronic structure of this compound, with its N-methyl donor and C-acetyl acceptor characteristics on the pyridinium framework, makes it a candidate for exhibiting interesting ICT properties, warranting further detailed experimental and theoretical investigation.

Applications in Organic Synthesis and Catalytic Processes

Role as an Electrophilic Substrate in Nucleophilic Addition Reactions

4-Acetyl-1-methylpyridinium iodide is a prime example of an electrophilic substrate, readily undergoing nucleophilic addition reactions. The positively charged nitrogen atom in the pyridinium (B92312) ring withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The acetyl group at the 4-position further enhances this electrophilicity.

The addition of amines to this compound has been studied in detail. researchgate.net These reactions typically proceed through a rapid equilibrium to form a carbinolamine intermediate, followed by a rate-determining dehydration step to yield imines. researchgate.net The nucleophilic addition of various amines, including primary amino acids and their derivatives, occurs readily. researchgate.net The reaction is sensitive to the nature of the amine and the pH of the solution. researchgate.net For instance, the reaction with certain amines can be catalyzed by both general acids and bases. researchgate.net

The general mechanism for nucleophilic addition to an α,β-unsaturated carbonyl compound, a class to which this compound can be conceptually related due to the electron-withdrawing nature of the pyridinium ring, involves the attack of a nucleophile at the β-carbon. libretexts.org In the case of this compound, the attack occurs at the carbon atom of the acetyl group, which is activated by the pyridinium ring. researchgate.net

Table 1: Nucleophiles in Addition Reactions with this compound

NucleophileProduct TypeReference
Primary AminesImines researchgate.net
Hydrazine (B178648)Hydrazones researchgate.net
Hydroxylamine (B1172632)Oximes researchgate.net
Semicarbazide (B1199961)Semicarbazones researchgate.net

This table is based on data from reference researchgate.net.

Utility in the Synthesis of Diverse Imino Compounds and Related Heterocycles

The reaction of this compound with primary amines provides a direct route to a variety of imino compounds. researchgate.net The initial nucleophilic addition is followed by dehydration to form the corresponding imine. researchgate.net The formation of both syn and anti isomers of the imine has been observed, with the anti imine often being the kinetically controlled product. researchgate.net

Furthermore, the reactivity of the acetyl group and the pyridinium ring can be harnessed for the synthesis of more complex heterocyclic structures. For example, the reaction with hydrazine and its derivatives can lead to the formation of pyrazole-containing compounds through subsequent cyclization steps. researchgate.net The versatility of pyridinium salts in general extends to the synthesis of various nitrogen-containing heterocycles, including indolizines and imidazo[1,2-a]pyridines, through different reaction pathways. nih.govnih.gov While not directly demonstrated for this compound in the provided results, the general reactivity patterns of pyridinium salts suggest its potential in such transformations. nih.gov

Precursor or Intermediate in the Construction of Advanced Organic Molecules (e.g., Azacyanine Dyes, Merocyanine (B1260669) Dyes)

This compound can serve as a key precursor in the synthesis of advanced organic molecules like merocyanine dyes. wikipedia.orgstudylib.net A well-known example is the synthesis of Brooker's merocyanine. wikipedia.org The synthesis involves the methylation of 4-methylpyridine (B42270) to produce 1,4-dimethylpyridinium (B189563) iodide. wikipedia.orgyoutube.com This is then followed by a base-catalyzed reaction with 4-hydroxybenzaldehyde (B117250) and subsequent intramolecular dehydration to yield the merocyanine dye. wikipedia.org Although the starting material in this specific synthesis is 1,4-dimethylpyridinium iodide, the structural similarity and reactivity principles are directly applicable to derivatives like this compound for the creation of analogous dye structures. The acetyl group in this compound provides a handle for condensation reactions, which are crucial for the formation of the extended π-systems characteristic of these dyes.

Emerging Research Directions and Future Prospects

Exploration of Novel Nucleophiles and Reaction Conditions for Tailored Reactivity

The reactivity of 4-Acetyl-1-methylpyridinium iodide is largely defined by the nucleophilic attack on the electron-deficient pyridinium (B92312) ring. While classical nucleophiles have been studied, current research is venturing into the use of a broader and more sophisticated array of nucleophiles to achieve tailored chemical transformations.

Recent studies have investigated the addition of various amines to this compound in aqueous solutions. These studies have provided kinetic and thermodynamic data on the formation of carbinolamine intermediates and their subsequent dehydration to imines. researchgate.net The reaction proceeds through a rapid equilibrium to form a carbinolamine, followed by a rate-determining dehydration step. researchgate.net Interestingly, the dehydration is subject to general acid and base catalysis, with the catalytic effect varying depending on the amine used. researchgate.net

The exploration of organomagnesium nucleophiles has also shown promise in the dearomative addition to N-alkyl pyridinium electrophiles, with predictable regiochemical outcomes based on the substituent patterns. rsc.orgchemrxiv.org This opens up avenues for designing reactions with high selectivity. Future work in this area will likely focus on expanding the repertoire of nucleophiles to include soft and hard organometallic reagents, enolates, and various carbon and heteroatom-centered nucleophiles. The goal is to precisely control the regioselectivity of the addition, targeting either the C2, C4, or C6 position of the pyridinium ring. scripps.eduacs.org

Furthermore, research is underway to fine-tune reaction conditions, including the use of various solvents, temperatures, and catalysts, to modulate the reactivity of the pyridinium salt and the nucleophile. acs.org The development of catalyst-controlled regioselective additions of nucleophiles to pyridinium salts is a particularly active area, with the potential to overcome the challenge of obtaining a single constitutional isomer. researchgate.netnih.gov

Table 1: Investigated Nucleophiles and their Potential for Tailored Reactivity with Pyridinium Salts

Nucleophile ClassPotential Reactivity and ApplicationKey Research Findings
AminesFormation of imines and carbinolamines, potential for synthesis of nitrogen-containing heterocycles.Reaction kinetics and mechanism elucidated for addition to this compound. researchgate.net
Organomagnesium ReagentsDearomative addition with predictable regioselectivity, synthesis of complex cyclic structures.Substituent effects on the pyridinium ring control the site of nucleophilic addition. rsc.orgchemrxiv.org
Boron-based NucleophilesCatalyst-controlled regioselective addition, synthesis of specific dihydropyridine (B1217469) isomers.Choice of rhodium catalyst can direct the addition to different positions on the pyridinium ring. researchgate.netnih.gov
Electron-rich (Hetero)arenesC4-selective (hetero)arylation of the pyridine (B92270) ring, synthesis of heterobiaryls.N-aminopyridinium salts act as effective electrophiles for this transformation under mild conditions. frontiersin.org

Development of Stereoselective Transformations Involving the Acetyl Group

The acetyl group at the C4 position of this compound presents a key handle for introducing stereocenters. The development of stereoselective transformations involving this group is a significant area of emerging research, with the potential to generate chiral molecules of high value.

While direct stereoselective reactions on the acetyl group of this specific compound are still an area of active development, broader research into stereoselective reactions of pyridinium salts provides a strong foundation. The redox-active nature of pyridinium salts allows them to serve as precursors for generating radical species under mild, light-initiated conditions, opening the door for stereoselective product formation. rsc.org The past decade has seen a surge in the use of pyridinium salts to photocatalytically generate radicals for regioselective, diastereoselective, and enantioselective reactions. rsc.org

One promising approach involves the use of chiral auxiliaries attached to the pyridinium nitrogen. These auxiliaries can direct the facial selectivity of nucleophilic additions to the pyridinium ring, leading to the formation of enantioenriched dihydropyridine products. rsc.org Another strategy is the use of chiral catalysts, such as N-heterocyclic carbenes (NHCs), which can engage in single-electron transfer with pyridinium salts to generate radicals and control the stereochemistry of the subsequent bond formation. acs.org

Future research will likely focus on applying these principles to this compound. The acetyl group could be targeted for stereoselective reduction to a chiral alcohol or for aldol-type reactions with chiral enolates to create new stereocenters. The development of catalytic enantioselective methods for these transformations is a key objective. mdpi.com

Integration with Advanced Flow Chemistry and High-Throughput Screening Methodologies

The integration of advanced technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize the synthesis and optimization of reactions involving this compound. These methodologies offer significant advantages in terms of efficiency, safety, and scalability.

Continuous flow synthesis provides excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. vapourtec.comnih.govrsc.org For the synthesis of pyridinium salts, flow chemistry has been shown to enable rapid product formation with high yields. rsc.orgnih.gov This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The use of flow reactors can also facilitate the safe handling of hazardous reagents and allow for straightforward scaling of the production process. nih.gov

High-throughput screening allows for the rapid testing of a large number of reaction conditions in parallel, accelerating the discovery of optimal synthetic protocols. researchgate.netrsc.org This is particularly valuable for exploring the vast parameter space of reactions involving novel nucleophiles and catalysts with this compound. By combining HTS with machine learning algorithms, researchers can efficiently identify the key factors influencing reaction outcomes and develop predictive models for reaction optimization. semanticscholar.org

The future of this field lies in the synergistic combination of flow chemistry and HTS, potentially in an automated, closed-loop system where a machine learning algorithm designs and executes experiments in a continuous flow reactor, analyzes the results, and iteratively refines the reaction conditions to achieve a desired outcome. vapourtec.comnih.gov

Table 2: Advantages of Integrating Advanced Methodologies

MethodologyKey Advantages for this compound Chemistry
Flow ChemistryEnhanced control over reaction parameters, improved safety, and scalability. vapourtec.comnih.govrsc.org
High-Throughput ScreeningRapid optimization of reaction conditions, accelerated discovery of new reactions. researchgate.netrsc.org
Machine LearningPredictive modeling of reaction outcomes, efficient exploration of reaction space. semanticscholar.org

Design and Synthesis of New Analogues with Tunable Reactivity Profiles

The design and synthesis of new analogues of this compound with tunable reactivity profiles is a key strategy for expanding its synthetic utility. By systematically modifying the substituents on the pyridinium ring and the nature of the counter-ion, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity.

The synthesis of analogues of the related compound, 4-(Benzylcarbamoyl)-1-methylpyridinium iodide, from isonicotinic acid esters has demonstrated the feasibility of creating a library of similar pyridinium salts. researchgate.net General methods for preparing pyridinium salts with varying N-alkyl substituents are also well-established, allowing for the synthesis of a diverse range of analogues. nih.gov

Future efforts will focus on introducing a variety of electron-donating and electron-withdrawing groups at different positions on the pyridine ring. These modifications will influence the electrophilicity of the pyridinium ring and the acidity of the acetyl protons, thereby altering the reactivity towards different nucleophiles. For example, the synthesis of analogues with extended π-conjugated systems, such as those incorporating thiophene (B33073) and acetylene (B1199291) units, can lead to materials with interesting optical and electronic properties. mdpi.com The synthesis of non-linear stilbazolium derivatives has also been explored to generate materials with desirable nonlinear optical properties. mdpi.com

The counter-ion can also play a significant role in the reactivity of the pyridinium salt. By exchanging the iodide for other anions, it may be possible to influence the solubility of the salt and its interaction with catalysts and reagents in the reaction medium.

Sophisticated Multi-Scale Computational Modeling for Predictive Organic Synthesis

Sophisticated multi-scale computational modeling is becoming an indispensable tool for understanding and predicting the reactivity of this compound and its analogues. These theoretical approaches provide valuable insights into reaction mechanisms, transition states, and the factors that govern selectivity.

Density functional theory (DFT) calculations can be used to model the energy profiles of reactions, helping to elucidate the preferred reaction pathways and predict the regioselectivity of nucleophilic additions. mdpi.comnih.gov For instance, computational modeling has been successfully used to predict the lowest energy conformation of N-(1-ethoxyvinyl)pyridinium salts, which is crucial for understanding their stability and reactivity. mdpi.comnih.gov

Predictive models for the addition of nucleophiles to N-alkyl pyridiniums are also being developed. rsc.orgchemrxiv.org These models take into account the electronic and steric effects of substituents on the pyridinium ring and the nature of the nucleophile to forecast the regiochemical outcome of the reaction. rsc.orgchemrxiv.org This predictive power is invaluable for the rational design of new synthetic strategies.

The future of this field will involve the development of more sophisticated multi-scale models that can bridge the gap between molecular-level interactions and macroscopic reaction outcomes. These models will integrate quantum mechanical calculations with molecular dynamics simulations and machine learning algorithms to provide a comprehensive and predictive understanding of the chemical processes involving this compound and its derivatives, ultimately accelerating the discovery of new and efficient synthetic methodologies. acs.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Acetyl-1-methylpyridinium iodide from pyridine derivatives?

The compound is synthesized via quaternization of 4-acetylpyridine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) at 60°C for 1–2 hours. Triethylamine is added to neutralize the hydroiodic acid byproduct, improving yield (typically 29–70% after purification). Reaction progress can be monitored via TLC (silica gel, ethyl acetate/methanol eluent) .

Q. How can NMR spectroscopy confirm the successful synthesis of this compound?

1H NMR analysis should show a downfield shift (~δ 4.0–4.5 ppm) for the methyl group attached to the pyridinium nitrogen. The acetyl group’s methyl protons resonate at δ 2.5–3.0 ppm. Disappearance of the splitting pattern for pyridine ring protons (due to quaternization) and the presence of iodide counterion peaks in 13C NMR (via indirect detection) further confirm synthesis .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals. For further purification, column chromatography on silica gel with a methanol/ethyl acetate gradient (5–20% methanol) removes unreacted precursors. Final purity is confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) .

Q. How is the iodide counterion quantified in this compound?

Inductively coupled plasma mass spectrometry (ICP-MS) provides precise iodide quantification. Alternatively, gravimetric analysis via precipitation with silver nitrate (AgNO3) under acidic conditions can measure iodide content, with a theoretical yield of 95–98% .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray data collected on a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) can be refined using SHELXL-2018/3. Key parameters include bond lengths (C–N: ~1.48 Å, C–O: ~1.21 Å) and torsion angles between the acetyl group and pyridinium ring. Hydrogen-bonding interactions (e.g., C–H···I, ~3.2 Å) are analyzed using Mercury software to interpret crystal packing .

Q. What strategies address discrepancies between computational modeling and experimental spectroscopic data for this compound?

Density functional theory (DFT) calculations (B3LYP/6-311++G** basis set) predict electronic transitions and vibrational frequencies. Discrepancies in UV-Vis absorption bands (e.g., λmax experimental = 320 nm vs. calculated = 305 nm) are resolved by incorporating solvent effects (PCM model) and adjusting torsional angles of the acetyl group .

Q. How can Hirshfeld surface analysis elucidate non-covalent interactions in the crystal lattice?

Hirshfeld surfaces generated via CrystalExplorer 21.5 highlight regions of C–H···I interactions (14–18% contribution) and π-π stacking (5–8% contribution). Fingerprint plots differentiate these interactions from van der Waals contacts, with dnorm values < −0.1 confirming strong hydrogen bonding .

Q. How to resolve contradictions in thermal stability data from TGA and DSC analyses?

Coupled TGA-DSC under nitrogen (heating rate: 10°C/min) reveals decomposition steps. A mass loss of ~25% at 220–250°C corresponds to iodide elimination. The Kissinger method calculates activation energy (Ea ≈ 120 kJ/mol) to distinguish between decomposition pathways. Discrepancies arise from sample crystallinity and heating rates, requiring standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.